molecular formula C20H12CaN2O7S2 B13775640 calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 83249-60-9

calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B13775640
CAS No.: 83249-60-9
M. Wt: 496.5 g/mol
InChI Key: ONPJOMROUFBQOP-UHFFFAOYSA-L
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Description

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo dyes are widely used in industries for coloring textiles, food, and other materials due to their stability and vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthalene derivative under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the stability of the diazonium salt formed during diazotization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in complexometric titrations to determine metal ion concentrations.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes for textiles, food coloring, and other materials.

Mechanism of Action

The mechanism of action of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with metal ions and other molecules. The azo group can form complexes with metal ions, which is the basis for its use in complexometric titrations. The compound’s ability to change color in response to pH changes makes it useful as an indicator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct color changes. This makes it particularly valuable in analytical chemistry and industrial applications .

Properties

CAS No.

83249-60-9

Molecular Formula

C20H12CaN2O7S2

Molecular Weight

496.5 g/mol

IUPAC Name

calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Ca/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ONPJOMROUFBQOP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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